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Compound of Interest |

Compound Name: (+/-)-Myristoylcarnitine chloride
CAS No.: 14919-38-1
Cat. No.: B077716
- 7

Executive Summary

(+/-)-Myristoylcarnitine chloride (C14-carnitine) is a zwitterionic, amphiphilic acylcarnitine
comprising a 14-carbon saturated fatty acid chain esterified to a quaternary ammonium
carnitine headgroup. While the L-isomer is the biologically active enantiomer involved in
mitochondrial fatty acid

-oxidation, the racemic mixture ((+/-)-form) is frequently employed as a chemical standard or
surfactant in non-stereospecific physicochemical assays.

Key Technical Parameters:

e Molecular Formula:

Molecular Weight: 408.02 g/mol

Physical State: White to off-white crystalline solid (hygroscopic).

Primary Solvents: Ethanol, DMSO, Water (micellar).

Critical Instability: Ester hydrolysis at pH > 8.5.[1]

Chemical Foundation & Amphiphilicity
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The solubility profile of myristoylcarnitine is dictated by its amphiphilic structure. The molecule
possesses a highly polar, charged headgroup (quaternary amine and carboxylic acid) and a
hydrophobic myristoyl tail (C14).

Structural Analysis

o Headgroup: Highly water-soluble; responsible for the compound's high solubility in agueous
buffers compared to non-ionic lipids.

e Tail: Hydrophobic C14 chain drives self-assembly into micelles above the Critical Micelle
Concentration (CMC).

o Linker: The ester bond connecting the tail and headgroup is the "Achilles' heel" regarding
stability, susceptible to nucleophilic attack (hydrolysis).

Racemate vs. Enantiomer

¢ (+/-)-Racemate: Contains both D- and L-isomers. Physically, the solubility and CMC are
nearly identical to the pure L-isomer in achiral solvents (water, DMSO).

o L-Isomer: The biological substrate for Carnitine Palmitoyltransferase (CPT).

» Note: This guide applies to the chloride salt of the racemate, which generally exhibits higher
aqueous solubility than the inner salt (zwitterion) forms due to the ionic dissociation of the
chloride counterion.

Solubility Profile & Formulation Strategy
Solvent Compatibility Table

Quantitative solubility limits are critical for preparing stock solutions.
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Solvent

Solubility Limit
(approx.)[2]

Molarity (approx.)

Comments

Ethanol

~20 mg/mL

~49 mM

Recommended for
Stock. Evaporates
easily; biologically
compatible in small

volumes.

DMSO

~14 mg/mL

~34 mM

Recommended for
Stock. Excellent
solvency, but
hygroscopic nature
can accelerate

hydrolysis if wet.

DMF

~20 mg/mL

~49 mM

Good solubility, but
often toxic to

biological systems.

Water / PBS

~10 mg/mL (25 mM)*

~25 mM

Above CMC. Forms
clear micellar
solutions. Kinetics of
dissolution are slow;
requires

vortexing/warming.

Critical Micelle Concentration (CMC)

Understanding the CMC is vital for assay design. Below the CMC, the molecule exists as

monomers; above it, it forms micelles.

« Estimated CMC (C14): ~40 — 100 uM (0.04 — 0.1 mM).

o Context: The CMC of the longer chain Stearoylcarnitine (C18) is ~10-25 uM.[3] As chain
length decreases, CMC increases.

o Implication: At standard stock concentrations (mM range), myristoylcarnitine exists as

micelles. When diluted into cell culture media (often uM range), it may demicellize into

© 2026 BenchChem. All rights reserved.

3/8

Tech Support


https://cdn.caymanchem.com/cdn/insert/15048.pdf
https://pubmed.ncbi.nlm.nih.gov/17029002/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

monomers, altering its bioavailability and membrane interaction kinetics.

Protocol: Preparation of Stable Stock Solutions

Obijective: Create a 10 mM stock solution stable for long-term storage.
* Weighing: Weigh 4.08 mg of (+/-)-myristoylcarnitine chloride.

o Precaution: Handle rapidly; the chloride salt is hygroscopic.

Solubilization: Add 1.0 mL of high-grade, anhydrous DMSO or Ethanol.

o Why Anhydrous? Water traces in DMSO promote hydrolysis during freeze-thaw cycles.

Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.

Aliquot: Dispense into single-use aliquots (e.g., 50 uL) to avoid repeated freeze-thaw cycles.

Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Stability Profile
Chemical Hydrolysis (The Primary Degradation
Pathway)

The ester linkage is thermodynamically unstable in the presence of water and base.

o Mechanism: Hydroxide ions (OH™) attack the carbonyl carbon of the ester group, cleaving
the molecule into Carnitine and Myristic Acid.

e pH Sensitivity:
o pH 3.0 — 7.0: Stable. Hydrolysis is negligible at room temperature.
o pH 7.4 (Physiological): Slow hydrolysis (weeks). Acceptable for acute assays (<24 hours).

o pH > 8.5: Rapid hydrolysis.[4] Half-life decreases to minutes/hours.

Visualization: Hydrolysis Pathway
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The following diagram illustrates the degradation mechanism and the impact of pH.
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Caption: Mechanism of base-catalyzed ester hydrolysis. Stability is compromised significantly
in alkaline environments.

Thermal Stability[5]

o Solid State: Stable at -20°C for years.[2]
e Aqueous Solution (RT): ~10-15% degradation over 24—-48 hours at neutral pH.

e Aqueous Solution (37°C): Degradation accelerates. Ensure buffers are pH-stabilized (e.qg.,
HEPES/MOPS) rather than simple bicarbonate which can drift alkaline.

Experimental Workflow: Aqueous Formulation

When introducing the hydrophobic stock into an aqueous system (e.g., cell culture),
precipitation is a risk.
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Organic Stock Aqueous Buffer

(DMSO/Ethanol, 10-50 mM) (PBS/Media, pH 7.4)

Rapid Injection
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Caption: Protocol for diluting organic stocks into aqueous buffers to ensure homogeneity.

Protocol Notes:

» "Spiking": Never add water to the DMSO stock. Always add the DMSO stock into the stirring
aqueous buffer. This prevents transient high-concentration pockets that precipitate the lipid.

¢ Solvent Limit: Keep final DMSO/Ethanol concentration < 0.5% (v/v) to avoid solvent toxicity
in biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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